

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethylpentanal*

Cat. No.: *B3010029*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of **3-Ethylpentanal**, specifically its boiling point and density. Due to a lack of readily available experimental data in peer-reviewed literature and chemical databases, this document outlines the established methodologies for the empirical determination of these properties. The protocols provided are standard procedures for the analysis of organic liquids.

Physical Properties of 3-Ethylpentanal

The quantitative values for the boiling point and density of **3-Ethylpentanal** are not widely reported in scientific literature. The data that is available is generally computed through modeling rather than determined via experimentation. Researchers requiring precise values for applications such as process design, safety assessments, or formulation development are advised to determine these properties experimentally using the protocols detailed below.

Physical Property	Value	Source
Boiling Point	Data not available	-
Density	Data not available	-
Molecular Weight	114.19 g/mol	Computed by PubChem[1]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid compounds like **3-Ethylpentanal**.

Determination of Boiling Point using the Capillary Method

The capillary method is a micro-scale technique for determining the boiling point of a liquid, which is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2][3][4][5] This method is advantageous as it requires only a small amount of the sample.[6]

Materials:

- Thiele tube or similar heating apparatus (e.g., aluminum block)[2][3]
- High-temperature mineral oil or other suitable heating bath fluid
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle
- Stand and clamps

Procedure:

- A small volume of **3-Ethylpentanal** is placed into the fusion tube.[3]
- A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[2][3]
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

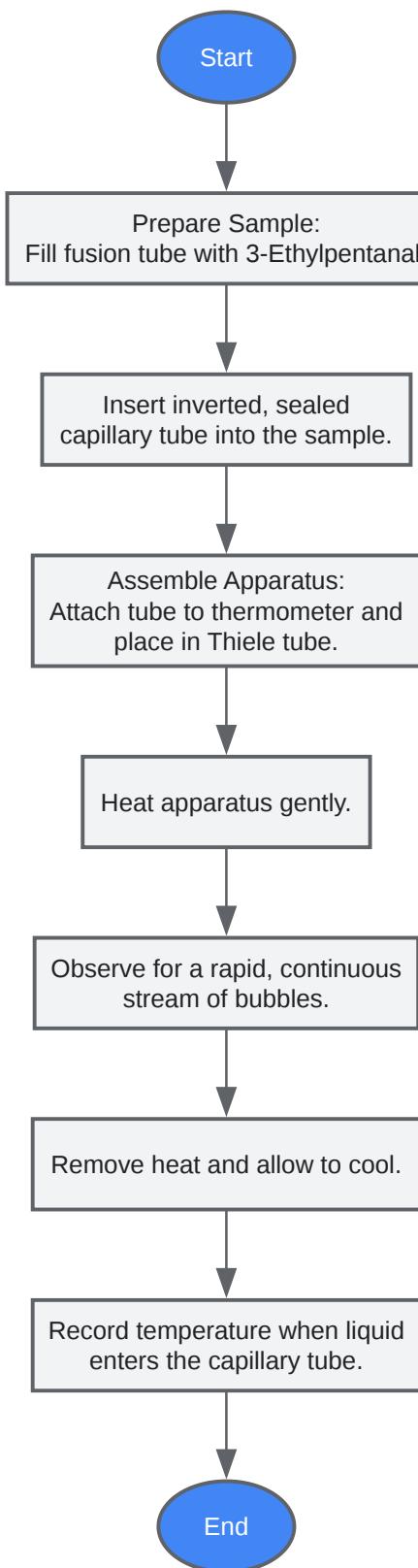
- The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[3]
- The apparatus is heated gently.[2] Initially, trapped air will be seen escaping from the capillary tube.
- As the temperature approaches the boiling point, a steady and rapid stream of bubbles will emerge from the open end of the capillary tube.[2][6]
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3][6] This temperature should be recorded.

Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision.[7][8][9] The method involves measuring the mass of a known volume of the liquid.

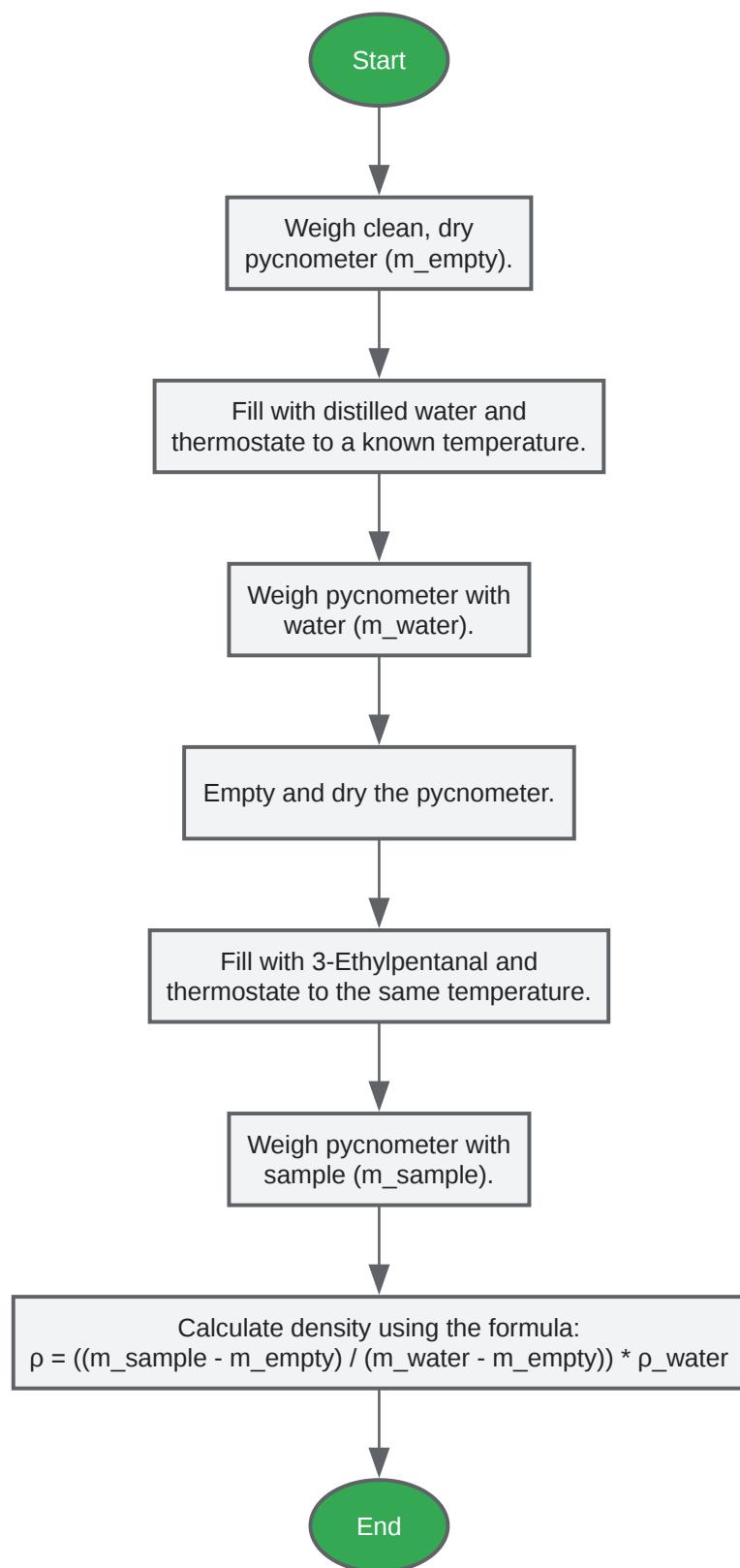
Materials:

- Pycnometer of a known volume
- Analytical balance (accurate to at least 0.001 g)
- Thermometer
- Water bath for temperature control
- Acetone or other volatile solvent for cleaning and drying


Procedure:

- The pycnometer is thoroughly cleaned and dried, then its mass is accurately measured on an analytical balance (m_{empty}).[9][10]

- The pycnometer is filled with distilled water and placed in a thermostatic water bath to reach a specific temperature (e.g., 20°C). The volume of the pycnometer is calibrated by this step.
- The pycnometer filled with water is weighed to determine the mass of the water (m_water).
- The pycnometer is emptied, dried completely, and then filled with **3-Ethylpentanal**.
- The filled pycnometer is brought to the same temperature as the water in the previous step using the water bath.
- The mass of the pycnometer filled with **3-Ethylpentanal** is measured (m_sample).
- The density of **3-Ethylpentanal** is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the specified temperature Where:
 - Mass of Sample = m_sample - m_empty
 - Mass of Water = m_water - m_empty


Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethylpentanal | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chymist.com [chymist.com]
- 7. ised-isde.canada.ca [ised-isde.canada.ca]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. che.utah.edu [che.utah.edu]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Ethylpentanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3010029#physical-properties-of-3-ethylpentanal-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com